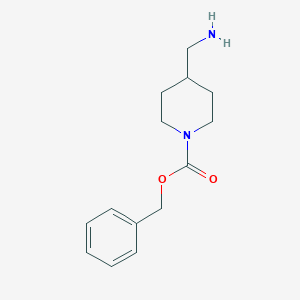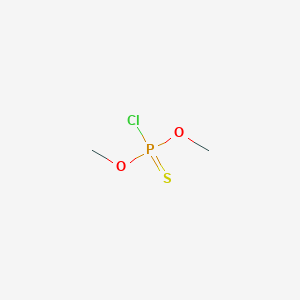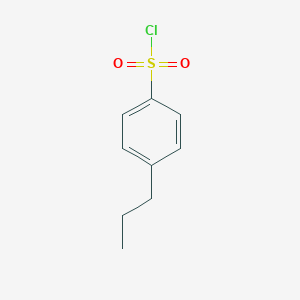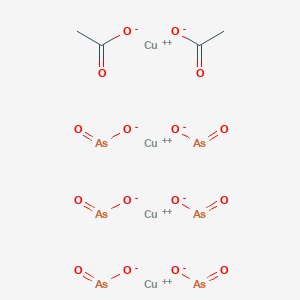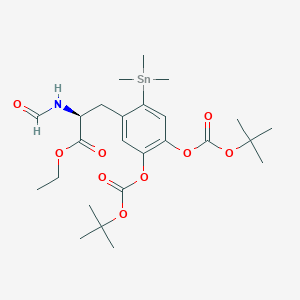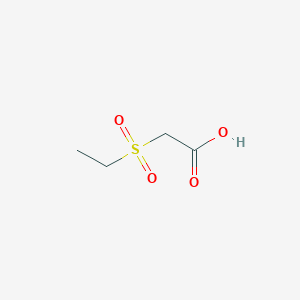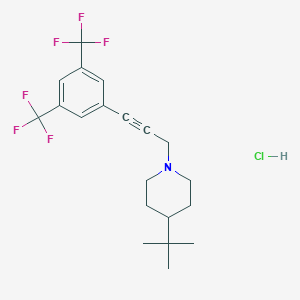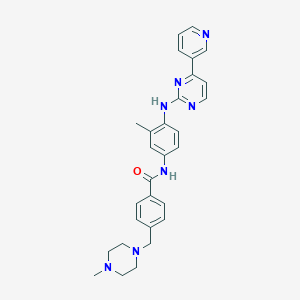
Imatinib para-Diaminomethylbenzene
Overview
Description
Imatinib para-Diaminomethylbenzene is a compound used in cancer research . It is an impurity of Imatinib, a tyrosine kinase inhibitor . The CAS Number of this compound is 1026753-54-7 .
Synthesis Analysis
The synthesis of Imatinib and its intermediates has been optimized over time . The proposed methodology effectively overcomes certain problematic steps, saves time and labor, provides a very high yield and purity, and has the potential to be used for the synthesis of many analogues . A convenient method has been developed for the synthesis of imatinib and two of its intermediates .Molecular Structure Analysis
The molecular formula of this compound is C29H31N7O . The molecular weight is 493.60 . The structure of Imatinib has been determined in complex with human NQO2 at 1.75 Å resolution .Chemical Reactions Analysis
Imatinib mesylate appears to effectively induce high CHR and cytogenetic response rates with relatively few side effects . Both in vitro and in vivo studies of generic imatinib showed comparable results with branded imatinib in terms of bioequivalence and bioavailability .Physical And Chemical Properties Analysis
This compound appears as an off-white to yellow solid . It has a molecular weight of 493.60 . The compound should be stored at 2-8°C in a refrigerator .Scientific Research Applications
Alzheimer’s Disease Prevention
Imatinib para-diaminomethylbenzene, a compound related to imatinib, shows significant promise in the prevention of Alzheimer's disease. Sutcliffe (2016) found that this compound is more potent than imatinib in inhibiting beta-amyloid production, which is a key factor in the development of Alzheimer's disease. It has a higher selectivity ratio for Alzheimer’s disease, suggesting its potential as a prophylactic agent to reduce beta-amyloid in the liver, thereby lowering the incidence of Alzheimer’s disease (Sutcliffe, 2016).
Chronic Myeloid Leukemia (CML) and Drug Resistance
This compound is also relevant in the context of chronic myeloid leukemia (CML). Vaidya et al. (2011) discussed the emergence of drug resistance in patients treated with imatinib for CML. The study emphasized the importance of understanding mechanisms leading to imatinib resistance and exploring alternate therapeutic strategies (Vaidya, Ghosh, & Vundinti, 2011). Additionally, O'hare et al. (2005) evaluated alternate Bcr-Abl kinase inhibitors against imatinib-resistant mutants in CML, indicating the ongoing need for new therapeutic options in cases of imatinib resistance (O'hare et al., 2005).
Potential in Treating Stroke
Wahlgren et al. (2017) explored imatinib in the context of treating acute ischemic stroke. The study evaluated imatinib's safety and its influence on neurological and functional outcomes, suggesting its potential therapeutic application beyond oncology (Wahlgren et al., 2017).
Cellular Transport and Drug Resistance
Thomas et al. (2004) investigated the active cellular transport of imatinib to better understand imatinib resistance. The study highlighted the role of active transport processes in mediating the influx and efflux of imatinib, which could be critical in determining resistance in CML treatment (Thomas, Wang, Clark, & Pirmohamed, 2004).
Mechanism of Action
Target of Action
Imatinib para-Diaminomethylbenzene primarily targets multiple tyrosine kinases such as BCR-ABL , c-KIT , and PDGFR-β . These proteins play crucial roles in various cellular processes, including cell growth and division. In particular, BCR-ABL is a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML) .
Mode of Action
This compound acts as a protein-tyrosine kinase inhibitor . It binds to these kinases and inhibits their activity, thereby preventing the phosphorylation of substrates and the subsequent activation of downstream signaling pathways . This inhibition can lead to the cessation of uncontrolled cell division, a characteristic feature of many cancers .
Biochemical Pathways
The inhibition of BCR-ABL, c-KIT, and PDGFR-β by this compound affects multiple biochemical pathways. These include pathways involved in cell proliferation, growth-factor dependence, apoptosis, and interaction with extracellular matrix and stroma . The overall effect is a reduction in the growth and spread of cancer cells .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is well absorbed with an absolute bioavailability of 98% . It is predominantly bound to plasma proteins, particularly to α1-acid glycoprotein (AGP) and albumin (ALB) . The drug is metabolized mainly by CYP3A4 . The elimination half-life of imatinib is 18 hours , and its active metabolite is 40 hours . It is excreted via feces (68%) and kidneys (13%) .
Result of Action
The inhibition of tyrosine kinases by this compound results in a decrease in uncontrolled cell division, leading to a reduction in the size and number of cancerous cells . This can result in a significant improvement in the symptoms and prognosis of patients with conditions such as CML .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is three-fold more potent in inhibiting amyloid-β production than imatinib and exhibits only 1/16th of the activity of imatinib in the inhibition of Abl kinase . This results in a selectivity ratio of nearly 60 for the Alzheimer’s indication . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment in which it is used, such as the presence of other compounds or specific disease states .
Safety and Hazards
Future Directions
The future of kinase drug discovery, including Imatinib, is promising . The ability to identify high-risk patients with the greatest potential to benefit from the use of kinase inhibitors would be an important advance . The introduction of generic imatinib has caused a significant reduction in health care costs .
properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHUGGOJOZBPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Imatinib para-Diaminomethylbenzene Trihydrochloride compare to Imatinib in terms of its effect on beta-amyloid production and Abl kinase inhibition?
A1: The research indicates that this compound Trihydrochloride is significantly more potent than Imatinib in inhibiting beta-amyloid production. Specifically, it demonstrates over three times the inhibitory effect compared to Imatinib []. Interestingly, it exhibits significantly less activity against Abl kinase, the primary target of Imatinib in leukemia treatment. The study reports that this compound Trihydrochloride possesses only 1/16th of Imatinib's activity against Abl kinase []. This difference in activity profiles suggests a promising selectivity profile for this compound Trihydrochloride towards targeting Alzheimer's disease mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




